molecular formula C7H11NO5 B1382405 N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid CAS No. 14341-87-8

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid

Cat. No.: B1382405
CAS No.: 14341-87-8
M. Wt: 194.2 g/mol
InChI Key: RFMMMVDNIPUKGG-WZERSISLSA-N
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Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid plays a crucial role in biochemical reactions, particularly in the urea cycle. It is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes. The compound interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase. These interactions are essential for the conversion of glutamate and acetylornithine to this compound, and subsequently, the regulation of the urea cycle .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the branching of root hairs, swelling of root tips, and increase in the number of cell divisions in undifferentiated cells in the outer-most cell layer of the root . These effects highlight its role in cellular growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for carbamoyl phosphate synthetase I (CPSI) in the urea cycle, facilitating the conversion of ammonia to urea . This interaction is crucial for the detoxification of ammonia in vertebrates. Additionally, the compound’s deuterium labeling allows for precise tracking of its molecular interactions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable, but its concentration can vary depending on protein consumption and ammonia accumulation . Long-term studies have shown that it plays a consistent role in regulating the urea cycle and maintaining cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively supports the urea cycle and ammonia detoxification. At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited . Understanding the dosage thresholds is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and the biosynthesis of arginine. It interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase, which are essential for its synthesis and function . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its role in regulating the urea cycle and other metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria, where it acts as a cofactor for carbamoyl phosphate synthetase I . This localization is directed by targeting signals and post-translational modifications, ensuring its proper function in cellular metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid typically involves the acetylation of D-glutamic acid, followed by the introduction of deuterium atoms at specific positions. The process generally includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways and reactions.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglutamic acid: The non-deuterated form of the compound.

    N-Acetyl-DL-glutamic acid: A racemic mixture of N-acetylglutamic acid.

    L-Glutamic-2,3,3,4,4-D5 acid: The L-isomer of the deuterated compound .

Uniqueness

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is unique due to its specific deuterium labeling, which provides enhanced stability and distinct analytical signals. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .

Properties

IUPAC Name

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-WZERSISLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270612
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-87-8
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14341-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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